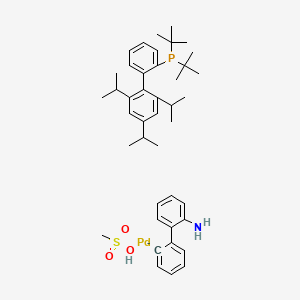

Tbuxphos PD G3

Descripción general

Descripción

Tbuxphos PD G3 is a third-generation Buchwald precatalyst . It is air, moisture, and thermally-stable, and is highly soluble in a wide range of common organic solvents . It has a long life in solutions and is an excellent reagent for the Buchwald-Hartwig cross-coupling reaction .

Synthesis Analysis

This compound has been used in the synthesis of various compounds. For instance, it has been used in the high-yield and sustainable synthesis of quinoidal compounds assisted by keto–enol tautomerism . It has also been used to synthesize 4-cyano-7-azaindole from 4-chloro-7-azaindole by cyanation reaction .Molecular Structure Analysis

The molecular formula of this compound is C42H58NO3PPdS . Its molecular weight is 794.37 g/mol . The InChI key is SQQOHCLJPLSJGX-UHFFFAOYSA-M .Chemical Reactions Analysis

This compound is known for its role in the Buchwald-Hartwig cross-coupling reaction . It has also been used for the α-arylation reaction of acetate esters at room temperature .Physical And Chemical Properties Analysis

This compound is a solid substance . It is air, moisture, and thermally-stable . It is highly soluble in a wide range of common organic solvents . Its melting point is between 130-140 °C .Aplicaciones Científicas De Investigación

Ligand Design and Catalytic Applications

The development of new biarylphosphine ligands, such as Me3(OMe)tBuXPhos, a surrogate for Me4tBuXPhos, has shown significant potential in palladium-catalyzed C-N and C-O bond-forming reactions. This advancement is notable for its chromatography-free preparation from readily available materials, demonstrating comparable reactivity to its counterpart in catalytic processes (Ueda, Ali, Fors, & Buchwald, 2012).

Enhancing Chemical Reactions

The ligand tBuXPhos has been identified as an effective support in Pd-catalyzed coupling reactions, such as the coupling of aldoximes with bromo coupling partners. This discovery provides a versatile method for accessing various chemical functionalities, indicating its broad applicability in chemical synthesis (Reeta, Rangarajan, Kaushik, Singh, & Singh, 2020).

Characterization of Degradants

Research into the stable degradants of palladium tBuXPhos catalyst has led to the synthesis and full characterization of these degradants. Understanding these degradants provides valuable insights into the stability and long-term behavior of such catalysts in various reactions (Allgeier, Shaw, Hwang, Milne, Tedrow, & Wilde, 2012).

Exploring Novel Reactions

The use of tBuXPhos in palladium-catalyzed trifluoroethoxylation demonstrates the ligand's versatility in facilitating unique chemical reactions. This includes its application in facilitating the coupling of 2,2,2-trifluoroethanol with activated aryl bromides, showcasing the distinctive reactivity of fluorinated molecules (Rangarajan, Devi, Ayushee, Prasad, & Singh, 2015).

Applications in Organic Synthesis

Research on tBuXPhos has also focused on its role in organic synthesis, particularly in catalyzing the coupling of thioamides with N-tosylhydrazones. This study highlights the formation of polyfunctional thiophen-3(2H)-ones, emphasizing the ligand's role in facilitating the formation of complex organic molecules (Cai, Yao, & Jiang, 2021).

Mecanismo De Acción

Target of Action

Tbuxphos PD G3 is a third-generation Buchwald precatalyst . It primarily targets the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds in organic compounds .

Mode of Action

This compound operates by facilitating Buchwald-Hartwig cross-coupling reactions . It does so by efficiently forming the active catalytic species and accurately controlling the ligand to palladium ratio . This results in lower catalyst loadings and shorter reaction times .

Biochemical Pathways

The primary biochemical pathway influenced by this compound is the Buchwald-Hartwig cross-coupling reaction . This reaction is crucial for the formation of C-C and C-X bonds, which are fundamental in organic synthesis . The downstream effects include the synthesis of complex organic compounds, including pharmaceuticals and materials .

Result of Action

The result of this compound’s action is the efficient and rapid generation of the active catalytic species, leading to the formation of C-C and C-X bonds . This enables the synthesis of complex organic compounds, including pharmaceuticals and materials .

Action Environment

This compound is air, moisture, and thermally-stable . This stability, along with its solubility in common organic solvents, allows it to function effectively in a variety of environmental conditions . It should be stored under inert gas (nitrogen or argon) at 2–8 °c to maintain its efficacy and stability .

Direcciones Futuras

Tbuxphos PD G3 has shown potential in various chemical reactions, particularly in cross-coupling reactions . Its unique features such as lower catalyst loadings, shorter reaction time, efficient formation of the active catalytic species, and accurate control of ligand: palladium ratio make it a promising reagent for future research and applications .

Análisis Bioquímico

Biochemical Properties

Tbuxphos PD G3 plays a crucial role in biochemical reactions, primarily as a catalyst in cross-coupling reactions. It interacts with various enzymes and proteins to facilitate the formation of carbon-carbon and carbon-heteroatom bonds. The compound’s palladium center coordinates with the phosphine ligand, enhancing its catalytic activity and stability . This interaction is essential for the efficient formation of active catalytic species, which accelerates the reaction process and ensures high yields .

Cellular Effects

The effects of this compound on cellular processes are not extensively documented. Its role as a catalyst suggests potential interactions with cellular enzymes involved in metabolic pathways. The compound may influence cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of specific enzymes

Molecular Mechanism

At the molecular level, this compound exerts its effects through the coordination of its palladium center with the phosphine ligand. This coordination enhances the compound’s catalytic activity, allowing it to facilitate various cross-coupling reactions . The palladium center binds to the substrate, activating it for nucleophilic attack and subsequent bond formation . This mechanism is crucial for the efficient synthesis of complex organic molecules.

Temporal Effects in Laboratory Settings

In laboratory settings, this compound demonstrates long-term stability in solutions, maintaining its catalytic activity over extended periods . The compound’s stability in air, moisture, and thermal conditions ensures consistent performance in various experimental setups

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. As with any chemical compound, varying dosages may result in different biological responses. High doses of this compound could potentially lead to toxic or adverse effects, while lower doses may be more tolerable

Metabolic Pathways

This compound is involved in metabolic pathways related to its role as a catalyst in cross-coupling reactions. The compound interacts with enzymes and cofactors to facilitate the formation of carbon-carbon and carbon-heteroatom bonds . These interactions are crucial for the efficient synthesis of complex organic molecules and may influence metabolic flux and metabolite levels .

Transport and Distribution

Its high solubility in various organic solvents suggests that it can be efficiently transported and distributed within biological systems . The compound may interact with transporters or binding proteins to facilitate its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are not extensively studied. The compound’s ability to coordinate with enzymes and proteins suggests that it may be directed to specific cellular compartments or organelles . Targeting signals or post-translational modifications could play a role in directing this compound to its site of action .

Propiedades

IUPAC Name |

ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonic acid;palladium;2-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H45P.C12H10N.CH4O3S.Pd/c1-19(2)22-17-24(20(3)4)27(25(18-22)21(5)6)23-15-13-14-16-26(23)30(28(7,8)9)29(10,11)12;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h13-21H,1-12H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKNBBVYTGIKLPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2P(C(C)(C)C)C(C)(C)C)C(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H59NO3PPdS- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

795.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1447963-75-8 | |

| Record name | (2'-Amino-2-biphenylyl)palladium(1+) methanesulfonate - bis(2-methyl-2-propanyl)(2',4',6'-triisopropyl-2-biphenylyl)phosphine (1:1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

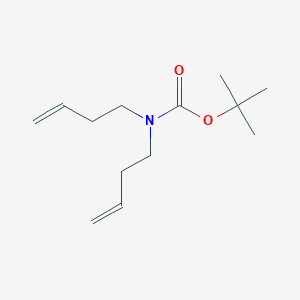

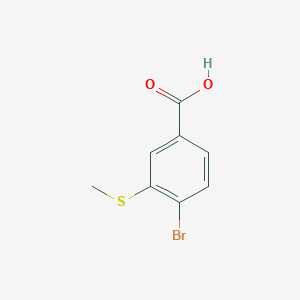

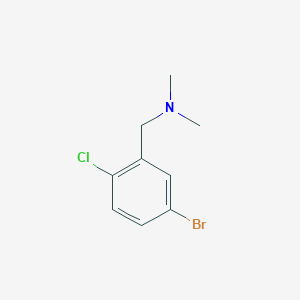

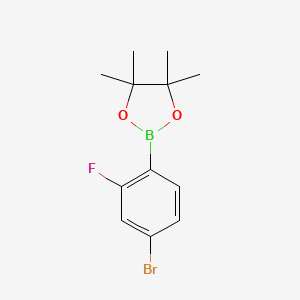

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of tBuXPhos Pd G3 in the synthesis of the B2,N4-doped heptacene H4?

A1: this compound acts as a catalyst in the fourfold Buchwald-Hartwig coupling reaction. [] This reaction couples 2,3,6,7-tetrachloro-9,10-dimesityl-9,10-dihydro-9,10-diboraanthracene with o-phenylenediamine to form the desired B2,N4-doped heptacene H4. The catalyst facilitates the formation of carbon-nitrogen bonds by activating the reactants and enabling the coupling process.

Q2: What are the reaction conditions employed when using this compound in this specific synthesis?

A2: The research paper specifies the following reaction conditions: []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate hydrochloride](/img/structure/B1380926.png)

![tert-butyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-bromobenzoate](/img/structure/B1380927.png)